molecular formula C18H25N3O3S2 B319308 N-(cyclobutylcarbonyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea

N-(cyclobutylcarbonyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea

Cat. No.: B319308
M. Wt: 395.5 g/mol
InChI Key: FPWGATFLYFRXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclobutylcarbonyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea is a complex organic compound with a molecular formula of C18H25N3O3S2 This compound is notable for its unique structure, which includes a cyclobutanecarboxamide core and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylcarbonyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea typically involves multiple steps, starting with the preparation of the piperidine derivative. The key steps include:

    Formation of the Piperidine Moiety: This involves the reaction of 4-methylpiperidine with sulfonyl chloride to form 4-(4-methylpiperidin-1-yl)sulfonyl chloride.

    Coupling with Phenyl Derivative: The sulfonyl chloride is then reacted with a phenyl derivative to form the intermediate compound.

    Cyclobutanecarboxamide Formation: The final step involves the reaction of the intermediate with cyclobutanecarboxamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylcarbonyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and carbamothioyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(cyclobutylcarbonyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclobutylcarbonyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
  • N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
  • 4-(4-Methylpiperidin-1-yl)aniline

Uniqueness

N-(cyclobutylcarbonyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H25N3O3S2

Molecular Weight

395.5 g/mol

IUPAC Name

N-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamothioyl]cyclobutanecarboxamide

InChI

InChI=1S/C18H25N3O3S2/c1-13-9-11-21(12-10-13)26(23,24)16-7-5-15(6-8-16)19-18(25)20-17(22)14-3-2-4-14/h5-8,13-14H,2-4,9-12H2,1H3,(H2,19,20,22,25)

InChI Key

FPWGATFLYFRXSO-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CCC3

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.